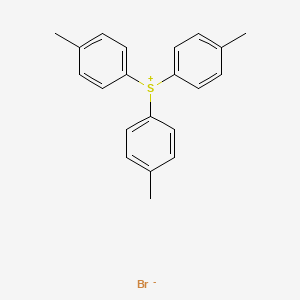

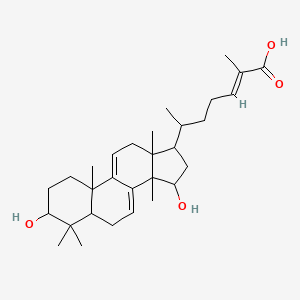

![molecular formula C31H20BrN B3338643 4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1598410-12-8](/img/structure/B3338643.png)

4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

Overview

Description

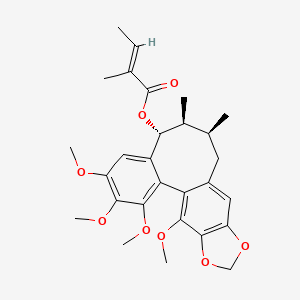

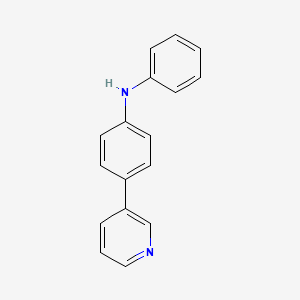

“4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]” is a chemical compound with the molecular formula C31H20BrN . It has a molecular weight of 486.41 . This compound is a novel donor (D)–spiro-acceptor (A) emitter .

Synthesis Analysis

The synthesis of this compound involves the CN-modulation of the fluorene for the modification of the singlet state with minor modifications of the triplet state . The electron-withdrawing –CN substituent on the C4 site of the fluorene results in a sufficiently small singlet–triplet energy gap (Δ EST) and obvious TADF characteristics .Molecular Structure Analysis

The molecular structure of “4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]” is characterized by a spiro configuration, which is a type of chemical compound where two rings share a single atom . The compound has a bromo substituent at the 4’ position and a phenyl group at the 10 position .Chemical Reactions Analysis

The compound exhibits thermally activated delayed fluorescence (TADF) characteristics . This is due to the sufficiently small singlet–triplet energy gap (Δ EST) caused by the electron-withdrawing –CN substituent on the C4 site of the fluorene .Physical and Chemical Properties Analysis

The compound has a molecular weight of 486.41 . It is a solid at room temperature .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] and its derivatives have been primarily utilized in the development of Organic Light-Emitting Diodes (OLEDs). These compounds, due to their unique molecular structures, are effective in enhancing the performance of OLEDs, including blue PhOLEDs and OLEDs with thermally activated delayed fluorescence (TADF). They are used as host materials in PhOLEDs and TADF OLEDs, contributing to improved efficiency, brightness, and color purity of the devices (Liu et al., 2014), (Zhu et al., 2020), (Chen et al., 2021).

Electroluminescent Properties

The electroluminescent properties of spiro[fluorene-9,9'-benzofluorene] derivatives, including those related to 4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene], have been extensively studied. These compounds exhibit potential as host materials in blue OLEDs, showing high efficiency and stable performance (Kim et al., 2008), (Jeon et al., 2009).

High-Performance Materials

These compounds are also employed in the construction of high-performance materials for electroluminescent devices. Their molecular structure allows for efficient charge transport and high stability, leading to devices with superior performance characteristics (Liu et al., 2019), (Lo et al., 2021).

Solar Cells Application

In the field of solar cells, particularly perovskite solar cells (PeSCs), these compounds have found application as hole-transporting materials (HTMs). Their modified energy level and hole mobility contribute significantly tothe efficiency and stability of PeSCs, making them suitable for photovoltaic applications. This showcases the versatility of spiro-structured compounds in organic electronics beyond OLEDs (Zhu et al., 2018).

Polyimides and Optical Materials

These compounds have also been integrated into the synthesis of novel polyimides, which demonstrate high organosolubility and optical transparency. This application is crucial in the field of advanced materials, where transparency and stability are essential for various technological applications (Shu-jiang et al., 2010), (Shu-jiang et al., 2011).

Selective Sensing Applications

These spiro-structured fluorene compounds have been explored for their selective sensing capabilities. They have shown potential as fluorescent sensors for detecting specific compounds like nitro compounds, metal cations, and amino acids, indicating their utility in chemical sensing and environmental monitoring (Han et al., 2020).

Mechanism of Action

Safety and Hazards

The safety information available for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound has been synthesized for high efficiency, yellowish green third-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) . The device performance achieves an external quantum efficiency (EQE) of 19.4% and small roll-off, which is better than that of the reference material and closer to the best performance in this system . This suggests potential future applications in the field of OLEDs .

Properties

IUPAC Name |

4'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20BrN/c32-27-18-10-17-26-30(27)22-13-4-5-14-23(22)31(26)24-15-6-8-19-28(24)33(21-11-2-1-3-12-21)29-20-9-7-16-25(29)31/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBGZFPLSNPVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C6=CC=CC=C64)C(=CC=C5)Br)C7=CC=CC=C72 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338621.png)

![4,4,5,5-tetramethyl-2-[2-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3338652.png)

![11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline](/img/structure/B3338662.png)

![N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3338672.png)